molecular formula C10H24N2 B7792418 1,6-Hexanediamine, N,N-diethyl- CAS No. 13029-29-3

1,6-Hexanediamine, N,N-diethyl-

Cat. No.: B7792418
CAS No.: 13029-29-3
M. Wt: 172.31 g/mol
InChI Key: TZBFEBDATQDIHX-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N-diethyl- is an organic compound with the molecular formula C10H24N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is a liquid at room temperature and is known for its use in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N-diethyl- can be synthesized through the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the diethylated product .

Industrial Production Methods: Industrial production of 1,6-Hexanediamine, N,N-diethyl- often involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Raney nickel or palladium on carbon may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,6-Hexanediamine, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,6-Hexanediamine, N,N-diethyl- is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N-diethyl- involves its interaction with various molecular targets, primarily through its amine groups. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The pathways involved include nucleophilic attack on electrophilic centers and participation in condensation reactions .

Comparison with Similar Compounds

Uniqueness: 1,6-Hexanediamine, N,N-diethyl- is unique due to its specific ethyl substitutions, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific interaction profiles and solubility characteristics .

Properties

IUPAC Name

N',N'-diethylhexane-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-12(4-2)10-8-6-5-7-9-11/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBFEBDATQDIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427968
Record name 1,6-Hexanediamine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-29-3
Record name 1,6-Hexanediamine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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